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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)butyric acid

CAS No.: 4619-18-5

Cat. No.: B1347392

Get Quote

Introduction
4-(4-Chlorophenyl)butyric acid is a carboxylic acid derivative with a chlorinated phenyl ring

attached to a butyric acid moiety. As a molecule of interest in medicinal chemistry and organic

synthesis, a thorough understanding of its structural and electronic properties is paramount.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous

identification and characterization of this compound. This guide offers an in-depth analysis of

the expected spectroscopic data for 4-(4-Chlorophenyl)butyric acid, providing researchers,

scientists, and drug development professionals with a comprehensive reference for its

characterization. While direct experimental spectra for this specific compound are not readily

available in public databases, this guide will present a detailed, predicted analysis based on

established spectroscopic principles and data from structurally analogous compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-(4-Chlorophenyl)butyric acid, both ¹H and ¹³C NMR are crucial for confirming
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its structure.

A. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(4-Chlorophenyl)butyric acid is expected to exhibit distinct

signals corresponding to the aromatic protons and the aliphatic protons of the butyric acid

chain. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine

atom and the carboxylic acid group. The predicted ¹H NMR data in a typical deuterated solvent

like CDCl₃ are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(4-Chlorophenyl)butyric acid.
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The broad singlet for the carboxylic acid proton is a characteristic feature and its chemical shift

can vary with concentration and solvent. The aromatic region will display a typical AA'BB'

splitting pattern for a para-substituted benzene ring. The aliphatic protons will show

characteristic triplet and quintet patterns due to spin-spin coupling with their neighbors.

B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

predicted chemical shifts for 4-(4-Chlorophenyl)butyric acid are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(4-Chlorophenyl)butyric acid.
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The carbonyl carbon of the carboxylic acid is the most downfield signal. The aromatic carbons

show distinct chemical shifts due to the substitution pattern. The aliphatic carbons are found in

the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 4-(4-Chlorophenyl)butyric acid will be

dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic

ring. The predicted key IR absorption bands are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for 4-(4-Chlorophenyl)butyric acid.
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The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong

carbonyl absorption is also a key diagnostic peak. The C-Cl stretch and the out-of-plane C-H

bending for the para-substituted ring provide further structural confirmation.

Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for ATR-IR data acquisition.

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. For 4-(4-
Chlorophenyl)butyric acid (C₁₀H₁₁ClO₂), the molecular weight is approximately 198.65 g/mol

.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected

at m/z 198 and 200 in an approximate 3:1 ratio, which is characteristic of the isotopic

abundance of ³⁵Cl and ³⁷Cl.

Table 4: Predicted Key Mass Spectrometry Fragmentation Data for 4-(4-Chlorophenyl)butyric
acid.
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Common fragmentation pathways would involve the loss of the carboxylic acid group, followed

by further fragmentation of the alkyl chain and the aromatic ring. The presence of the chlorine

isotope pattern in the fragment ions is a key diagnostic feature.

Experimental Protocol for MS Data Acquisition (EI-
GC/MS)
Caption: Workflow for GC-MS data acquisition.

IV. Conclusion
The combination of NMR, IR, and MS provides a robust and comprehensive analytical

approach for the structural confirmation and characterization of 4-(4-Chlorophenyl)butyric
acid. This guide, by presenting a detailed predicted analysis of its spectroscopic data, serves

as a valuable resource for scientists engaged in the synthesis, quality control, and application

of this compound. The provided protocols and interpretive guidance aim to facilitate the efficient

and accurate spectroscopic analysis of 4-(4-Chlorophenyl)butyric acid and related

molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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